4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C14H24N6O2. It is known for its unique structure, which includes two semicarbazide groups connected by a phenylenebis(methylene) bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) typically involves the reaction of 4,4’-methylenedianiline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The semicarbazide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include:
- 4,4’-Methylenedianiline
- 1,1’-Methylenebis(4-aminobenzene)
- 4,4’-Diaminodiphenylmethane
Uniqueness
What sets 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) apart from these similar compounds is its unique structure, which includes two semicarbazide groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
69911-58-6 |
---|---|
Molecular Formula |
C14H24N6O2 |
Molecular Weight |
308.38 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[[2-[(dimethylaminocarbamoylamino)methyl]phenyl]methyl]urea |
InChI |
InChI=1S/C14H24N6O2/c1-19(2)17-13(21)15-9-11-7-5-6-8-12(11)10-16-14(22)18-20(3)4/h5-8H,9-10H2,1-4H3,(H2,15,17,21)(H2,16,18,22) |
InChI Key |
XBHVXGVJAFWDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NCC1=CC=CC=C1CNC(=O)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.